N-(4-ETHOXYPHENYL)-N'-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE
Overview
Description
N-(4-ETHOXYPHENYL)-N’-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a morpholinylmethyl group, and an ethanediamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-N’-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-ethoxyphenylamine: This intermediate is synthesized by reacting 4-ethoxyaniline with an appropriate reagent, such as an alkyl halide, under basic conditions.
Formation of the morpholinylmethyl intermediate: This step involves the reaction of morpholine with a suitable aldehyde or ketone to form the morpholinylmethyl group.
Coupling reaction: The final step involves coupling the 4-ethoxyphenylamine with the morpholinylmethyl intermediate in the presence of a coupling agent, such as carbodiimide, to form the desired ethanediamide compound.
Industrial Production Methods
In an industrial setting, the production of N-(4-ETHOXYPHENYL)-N’-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-N’-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogenating agents, nucleophiles, and other reagents under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-(4-ETHOXYPHENYL)-N’-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and pharmacological studies.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-N’-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHOXYPHENYL)-N’-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE: This compound has a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.
N-(4-ETHOXYPHENYL)-N’-({4-[(PIPERIDIN-4-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE: This compound has a piperidinylmethyl group instead of a morpholinylmethyl group, resulting in different reactivity and applications.
Uniqueness
N-(4-ETHOXYPHENYL)-N’-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-2-29-20-9-7-19(8-10-20)24-22(27)21(26)23-15-17-3-5-18(6-4-17)16-25-11-13-28-14-12-25/h3-10H,2,11-16H2,1H3,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANXLTKYTKBPNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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